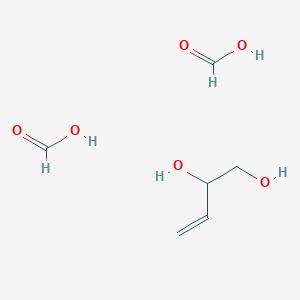

But-3-ene-1,2-diol;formic acid

Description

Strategic Importance of But-3-ene-1,2-diol as an Unsaturated Vicinal Diol in Organic Synthesis

But-3-ene-1,2-diol, also known as 3,4-dihydroxy-1-butene, is an organic compound whose value in synthesis is derived from its unique structural features: a pair of hydroxyl groups on adjacent carbons (a vicinal diol) and a terminal double bond. ontosight.aichemdad.comnih.gov This combination of functional groups makes it a highly versatile precursor for creating chiral molecules and other complex organic structures. chemdad.comlookchem.com

Vicinal diols are a crucial class of compounds in organic chemistry, prized for their utility as synthetic intermediates. nih.govrsc.org They are readily accessible through established methods like the dihydroxylation of alkenes and the hydrolysis of epoxides. rsc.org The presence of the hydroxyl groups in But-3-ene-1,2-diol allows for a wide range of transformations, including oxidation, esterification, and the formation of cyclic acetals and ketals. The alkene group can participate in addition reactions, polymerization, and metathesis, further expanding its synthetic utility. ontosight.ai

The strategic importance of But-3-ene-1,2-diol is particularly evident in its role as a chiral building block. chemdad.comsmolecule.com The (S)-enantiomer, for instance, is used in palladium-catalyzed Heck reactions and serves as a precursor for various chiral intermediates essential for the synthesis of pharmaceuticals and agrochemicals. smolecule.com The compound can be synthesized via methods such as the palladium-catalyzed transformation of 3,4-epoxy-1-butene or from L-(+)-tartaric acid. smolecule.com Furthermore, it is a key starting material for producing value-added chemicals like cyclic organic carbonates through continuous flow procedures. chemdad.comlookchem.com Its ability to undergo oxidation to form compounds like hydroxymethylvinyl ketone (HMVK) highlights its role as a versatile intermediate. chemdad.comlookchem.com

Table 1: Chemical Properties of But-3-ene-1,2-diol This interactive table summarizes key physical and chemical properties of But-3-ene-1,2-diol.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈O₂ | nih.govchemspider.comnist.gov |

| Molecular Weight | 88.11 g/mol | nih.govlookchem.comsmolecule.com |

| IUPAC Name | but-3-ene-1,2-diol | nih.govchemspider.com |

| CAS Number | 497-06-3 | chemdad.comnih.govnist.gov |

| Appearance | Clear colorless liquid/oil | chemdad.comsmolecule.com |

| Boiling Point | ~195 °C | chemdad.comlookchem.com |

| Density | ~1.047 g/mL at 25 °C | chemdad.comlookchem.com |

| Synonyms | 3,4-Dihydroxy-1-butene, 1-Butene-3,4-diol, Erythrol | chemdad.comnih.govnist.gov |

Formic Acid as a Versatile C1 Synthon and Catalytic Agent in Chemical Transformations

Formic acid (HCOOH) has transcended its traditional uses and is now recognized as a linchpin in sustainable chemistry. cjcatal.comresearchgate.net It can be derived from biomass or by the hydrogenation of CO₂, positioning it as a renewable and environmentally benign C1 feedstock. researchgate.netacs.org Its versatility stems from its dual capacity to act as a source of single-carbon units (a C1 synthon) and as a reagent or catalyst in various transformations. cjcatal.comresearchgate.net

As a C1 synthon, formic acid provides a direct and atom-economical pathway for introducing formyl or methyl groups. It is widely used for the N-formylation of amines, a fundamental reaction in the synthesis of many pharmaceuticals and chemical intermediates. acs.org This transformation can often proceed under catalyst-free conditions, enhancing its green credentials. acs.org Furthermore, in the presence of a reductant, formic acid can be used for the reductive methylation of amines. researchgate.net It also serves as an effective and safer surrogate for carbon monoxide (CO) gas in transition-metal-catalyzed carbonylation reactions, allowing for the synthesis of aldehydes, ketones, and carboxylic acids under milder conditions. researchgate.net

Beyond its role as a building block, formic acid is a key player in catalytic systems, particularly as a hydrogen donor. In transfer hydrogenation reactions, formic acid, often in an azeotropic mixture with triethylamine, provides a convenient source of hydrogen for reducing ketones, aldehydes, and alkenes. wikipedia.orgorganic-chemistry.org This avoids the need for high-pressure gaseous hydrogen. organic-chemistry.org Catalytic decomposition of formic acid can release hydrogen and carbon dioxide, a process being explored for hydrogen storage applications. cjcatal.comwikipedia.org The choice of catalyst, such as those based on iron, ruthenium, or palladium, can steer the decomposition pathway. cjcatal.comwikipedia.org Formic acid's inherent acidity also allows it to catalyze certain reactions, such as Fischer esterifications, without the need for an external acid catalyst. wikipedia.org

Table 2: Selected Applications of Formic Acid in Organic Synthesis This interactive table highlights the diverse roles of formic acid as a reagent and catalyst.

| Application Area | Role of Formic Acid | Reaction Type | Source |

|---|---|---|---|

| Carbonylation | CO Surrogate | Hydrocarboxylation of olefins | researchgate.net |

| Formylation | C1 Synthon | N-Formylation of amines | acs.org |

| Methylation | C1 Synthon | Reductive methylation of amines | researchgate.net |

| Reduction | Hydrogen Source | Transfer hydrogenation of ketones/alkenes | wikipedia.orgorganic-chemistry.org |

| Hydrogen Storage | H₂ Carrier | Catalytic decomposition to H₂ and CO₂ | cjcatal.comresearchgate.netwikipedia.org |

| Biomass Conversion | Deoxygenation Reagent | Deoxydehydration (DODH) of polyols | researchgate.net |

Overview of Current Research Trajectories and Intercompound Significance

The individual importance of But-3-ene-1,2-diol and formic acid is well-established, but their intercompound significance points toward novel and sustainable synthetic strategies. A key area of convergence is in the production of bio-based chemicals. Research has demonstrated a direct link between the two compounds in the conversion of erythritol (B158007), a bio-based polyol, into But-3-ene-1,2-diol. researchgate.net In this process, formic acid can be used as a stoichiometric deoxygenation reagent in the deoxydehydration (DODH) reaction to selectively remove hydroxyl groups. researchgate.net This highlights a significant research trajectory where formic acid acts as a crucial reagent to facilitate the synthesis of But-3-ene-1,2-diol from renewable feedstocks.

Current research is focused on developing robust and scalable continuous flow procedures for such transformations. researchgate.net These methods offer advantages like short reaction times and precise control over reaction parameters, allowing for high selectivity and yield. researchgate.net The use of formic acid in this context aligns with the principles of green chemistry by utilizing a renewable reagent to produce a versatile chemical building block from a bio-derived starting material.

Looking forward, other potential research avenues can be envisioned based on the known reactivity of each compound. For example, the use of formic acid as a hydrogen donor in the selective catalytic hydrogenation of the double bond in But-3-ene-1,2-diol could provide a green pathway to butane-1,2-diol. While formic acid is a known reducing agent for alkenes in transfer hydrogenation protocols, its specific application to But-3-ene-1,2-diol remains an area for exploration. organic-chemistry.org Similarly, formic acid's ability to add across alkenes under acidic conditions, a variant of the Koch reaction, could potentially be applied to But-3-ene-1,2-diol to synthesize novel carboxylic acid derivatives. wikipedia.org These potential synergies underscore a promising research trajectory focused on integrating a renewable C1 source with a versatile bio-based platform chemical to access a wider array of valuable molecules.

Structure

2D Structure

Properties

CAS No. |

57931-24-5 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

but-3-ene-1,2-diol;formic acid |

InChI |

InChI=1S/C4H8O2.2CH2O2/c1-2-4(6)3-5;2*2-1-3/h2,4-6H,1,3H2;2*1H,(H,2,3) |

InChI Key |

MRNUUUXMBDCNRK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CO)O.C(=O)O.C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for But 3 Ene 1,2 Diol

Stereoselective and Regioselective Preparations of But-3-ene-1,2-diol

Epoxide Ring-Opening Strategies toward But-3-ene-1,2-diol

The ring-opening of epoxides, particularly 3,4-epoxybut-1-ene, is a prominent strategy for the synthesis of but-3-ene-1,2-diol. This approach allows for the introduction of two adjacent hydroxyl groups with defined stereochemistry.

The hydrolysis of 3,4-epoxybut-1-ene can proceed through either acid-catalyzed or base-catalyzed pathways to yield but-3-ene-1,2-diol. viu.cagoogle.com

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the oxirane ring more susceptible to nucleophilic attack by water. youtube.comlibretexts.org This process can proceed through mechanisms analogous to SN1 and SN2 reactions. viu.ca For allylic epoxides like 3,4-epoxybut-1-ene, structural features that stabilize an incipient carbocation can favor an SN1-like pathway. viu.ca Acid-catalyzed solvolysis of optically pure 1,2-epoxy-3-butene with water has been shown to occur with a high degree of inversion stereoselectivity.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This reaction typically follows an SN2 mechanism. A 50 wt% aqueous solution of potassium hydroxide (KOH) can be used for the hydrolysis of the corresponding cyclic carbonate precursor to but-3-ene-1,2-diol. researchgate.net It is important to note that direct hydrolysis of some precursors can lead to a loss of enantiomeric purity. researchgate.net

| Hydrolysis Method | Catalyst/Reagent | General Mechanism | Key Features |

| Acid-Catalyzed | Dilute acids (e.g., HCl, H₂SO₄) | Protonation of epoxide oxygen followed by nucleophilic attack of water. youtube.comlibretexts.org | Can exhibit SN1 or SN2 characteristics. viu.ca High degree of inversion for optically pure 1,2-epoxy-3-butene. |

| Base-Catalyzed | Strong bases (e.g., KOH) | Direct nucleophilic attack of hydroxide ion on the epoxide carbon. | Typically follows an SN2 pathway. Can be used for hydrolysis of precursors like cyclic carbonates. researchgate.net |

A robust and scalable procedure for the synthesis of (2R)-3-butene-1,2-diol, which is the (S) enantiomer, has been developed using a palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene. pnas.org This method utilizes water as a cosolvent and has demonstrated high efficiency even with very low catalyst loadings. pnas.org

The reaction conditions have been optimized to allow for the use of as little as 0.025 mol % of the active catalyst. pnas.org Under these conditions, (2R)-3-butene-1,2-diol can be obtained in high isolated yield and with good enantiomeric excess. pnas.org

| Parameter | Value |

| Product | (2R)-3-butene-1,2-diol |

| Catalyst Loading | 0.025 mol % |

| Isolated Yield | 84% |

| Enantiomeric Excess (ee) | 85% |

| Substrate Scale | 100 g |

Data from a specific scalable procedure. pnas.org

This palladium-catalyzed method represents a significant advancement, providing an efficient route to an enantiomerically enriched form of but-3-ene-1,2-diol. pnas.org

The synthesis of specific diastereomers of substituted but-3-ene-1,2-diols can be achieved through stereoselective epoxidation followed by ring-opening. The stereochemical outcome of the epoxidation of allylic diols can be influenced by factors such as intramolecular hydrogen bonding, which can direct the epoxidizing agent to a specific face of the double bond. organic-chemistry.org

For instance, the epoxidation of allylic diols derived from Baylis-Hillman adducts using m-chloroperbenzoic acid (m-CPBA) can proceed with high anti-diastereoselectivity, which is attributed to the formation of an intramolecular hydrogen bond. organic-chemistry.org This is complementary to the direct epoxidation of Baylis-Hillman adducts, which often results in high syn-diastereoselectivity. organic-chemistry.org The resulting epoxides can then undergo nucleophilic ring-opening to afford the desired diastereomeric diols. nih.gov

The development of methods for the enantioselective formation of 1,2-anti diols is particularly important, and strategies such as asymmetric epoxidation followed by hydrolysis are employed to achieve this. nih.gov

Olefin Dihydroxylation Protocols for Vicinal Diols

The direct dihydroxylation of the double bond in a precursor like 1,3-butadiene (B125203) is another key strategy for synthesizing vicinal diols.

Syn-dihydroxylation involves the addition of two hydroxyl groups to the same side of a double bond. khanacademy.orglibretexts.org Osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are the classic reagents used for this transformation. libretexts.orgchemistrysteps.com

The reaction proceeds through a concerted mechanism involving the formation of a cyclic intermediate, an osmate ester in the case of OsO₄ or a manganate (B1198562) ester with KMnO₄. khanacademy.orgyoutube.com This cyclic intermediate is then hydrolyzed to yield the syn-diol. chemistrysteps.com

Osmium Tetroxide (OsO₄): This reagent is highly reliable and efficient for producing syn-diols. wikipedia.orgwikipedia.org Due to its toxicity and high cost, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or hydrogen peroxide. wikipedia.org

Potassium Permanganate (KMnO₄): Cold, alkaline potassium permanganate can also be used for syn-dihydroxylation. chemistrysteps.comquora.com However, KMnO₄ is a strong oxidizing agent and can lead to overoxidation and cleavage of the diol, resulting in lower yields compared to osmium tetroxide. libretexts.orglibretexts.org

The syn-dihydroxylation of an alkene leads to specific stereochemical outcomes. For example, the dihydroxylation of cis-alkenes yields meso compounds, while trans-alkenes produce racemic mixtures. libretexts.orglibretexts.org

| Reagent | Co-oxidant/Conditions | Intermediate | Selectivity | Advantages | Disadvantages |

| Osmium Tetroxide (OsO₄) | NMO, H₂O₂, etc. wikipedia.org | Cyclic osmate ester khanacademy.org | High syn-selectivity wikipedia.org | High yields, reliable wikipedia.org | Toxic, expensive wikipedia.org |

| Potassium Permanganate (KMnO₄) | Cold, alkaline (pH > 8) libretexts.org | Cyclic manganate ester youtube.com | Syn-selectivity chemistrysteps.com | Inexpensive, color change provides visual cue quora.com | Overoxidation can occur, lower yields libretexts.orglibretexts.org |

Anti-Dihydroxylation via Peroxycarboxylic Acid Epoxidation and Subsequent Hydrolysis

A well-established method for the synthesis of trans-diols, or anti-dihydroxylation, involves a two-step process: the epoxidation of a corresponding alkene followed by the ring-opening of the epoxide. In the context of But-3-ene-1,2-diol, the starting material is 1,3-butadiene.

The subsequent step is the acid-catalyzed hydrolysis of the epoxide ring. oberlin.edu The protonation of the epoxide oxygen makes it a better leaving group, facilitating the nucleophilic attack by water. youtube.comyoutube.com This ring-opening occurs via an SN2-like mechanism, resulting in the formation of a trans-1,2-diol, which in this case is But-3-ene-1,2-diol. libretexts.org The backside attack by the water molecule ensures the anti-stereochemistry of the final product. chadsprep.com

| Reactant | Reagents | Intermediate | Product | Yield | Reference |

| 1,3-Butadiene | 1. HCOOH, H₂O₂2. H₃O⁺ | 3,4-Epoxy-1-butene | But-3-ene-1,2-diol | Moderate | ppor.azresearchgate.net |

| 1,3-Butadiene | 1. mCPBA2. H₃O⁺ | 3,4-Epoxy-1-butene | But-3-ene-1,2-diol | Not Specified | chadsprep.comchemistrysteps.com |

Direct Oxidation of Unsaturated Alcohols to But-3-ene-1,2-diol

The direct oxidation of unsaturated alcohols presents a more direct route to But-3-ene-1,2-diol, avoiding the isolation of an epoxide intermediate. This approach typically involves the use of specific catalytic systems to achieve the desired dihydroxylation. For instance, the oxidation of but-3-en-1-ol can be accomplished using various oxidizing agents and catalysts.

Manganese-based catalysts, such as those derived from N,N',N''-trimethyl-1,4,7-triazacyclononane (tmtacn), in the presence of a carboxylic acid and hydrogen peroxide, have been shown to be effective for a range of oxidative transformations, including the oxidation of alcohols. rug.nl While specific yields for the direct conversion of but-3-en-1-ol to But-3-ene-1,2-diol are not extensively detailed in the provided context, the general applicability of such systems to the oxidation of unsaturated alcohols suggests a plausible synthetic route. rug.nl

Another approach involves the use of ruthenium-catalyzed transfer hydrogenative coupling of dienes with alcohols, which can lead to the formation of homoallylic alcohols that could be further oxidized. nih.gov However, direct and selective oxidation to the diol remains a challenge, with potential for overoxidation to other functional groups. libretexts.org

| Reactant | Catalyst/Reagent | Product | Yield | Reference |

| But-3-en-1-ol | Mn-tmtacn / H₂O₂ | But-3-ene-1,2-diol | Not Specified | rug.nl |

| But-3-en-1-ol | RuCl₃/Oxone/NaHCO₃ | But-3-ene-1,2-diol | Not Specified | organic-chemistry.org |

Carbon-Carbon Bond Formation Approaches for But-3-ene-1,2-diol Scaffolds

Creating the But-3-ene-1,2-diol scaffold through the formation of carbon-carbon bonds offers a convergent approach to the target molecule and its derivatives. These methods often provide high levels of stereocontrol.

Indium/Indium Trichloride (B1173362) Mediated Pinacol (B44631) Cross-Coupling Reactions

Pinacol coupling reactions, which involve the reductive coupling of two carbonyl compounds, are a powerful tool for the synthesis of 1,2-diols. researchgate.net The cross-coupling of two different carbonyl compounds, however, can be challenging. Indium and its salts have emerged as effective mediators for such transformations, particularly in aqueous media, which aligns with the principles of green chemistry.

A notable example is the zinc/indium chloride-mediated pinacol cross-coupling reaction between an aldehyde and an α,β-unsaturated ketone in an aqueous medium. organic-chemistry.orgnih.gov This reaction can produce 1,2-diols with good yields and diastereoselectivity. organic-chemistry.org For the synthesis of a substituted but-3-ene-1,2-diol, a cross-coupling between an aldehyde and a chalcone (B49325) (an α,β-unsaturated ketone) can be employed, mediated by indium and indium trichloride in aqueous media, leading to a facile and stereoselective synthesis of the desired diol. umsl.edu The mechanism is believed to involve single-electron transfer from the metal to the carbonyl compounds, forming radical intermediates that then couple. organic-chemistry.org

| Aldehyde | α,β-Unsaturated Ketone | Mediators | Product | Diastereoselectivity | Yield | Reference |

| Various Aldehydes | Various Chalcones | In/InCl₃ | Substituted But-3-ene-1,2-diols | High | Not Specified | umsl.edu |

| Benzaldehyde | Benzylideneacetone | Zn/InCl₃ | 1,3-Diphenyl-2-methylbut-3-ene-1,2-diol | 93:7 | 80% | organic-chemistry.org |

Nickel-Catalyzed Enantioselective Synthesis of Homoallylic Diols from Dienol Ethers

Nickel-catalyzed reductive coupling reactions have been developed for the enantioselective synthesis of homoallylic alcohols and their derivatives. A particularly relevant approach for the synthesis of But-3-ene-1,2-diol scaffolds is the coupling of dienol ethers with aldehydes.

This transformation is catalyzed by a nickel(0) complex, often in the presence of a chiral ligand to induce enantioselectivity. nih.govacs.org The reaction typically involves the reductive coupling of a 1,3-diene with an aldehyde in the presence of a reducing agent like triethylborane. acs.org For the synthesis of homoallylic diols, a dienol ether is used as the diene component. orgsyn.org The regioselectivity of the coupling can be controlled by the choice of ligand, with some systems favoring the formation of the 1,2-diol product. nih.gov The stereochemistry of the resulting diol can often be controlled by the geometry of the dienol ether, allowing for access to both syn- and anti-diastereomers with high enantioselectivity. nih.gov

| Dienol Ether | Aldehyde | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Yield | Reference |

| (E)-1-(tert-Butyldimethylsilyloxy)-1,3-butadiene | Benzaldehyde | Ni(cod)₂ / Chiral Phosphoramidite | (1S,2S)-1-Phenyl-3-butene-1,2-diol derivative | 90% | 85% | nih.gov |

| (Z)-1-(tert-Butyldimethylsilyloxy)-1,3-butadiene | Benzaldehyde | Ni(cod)₂ / Chiral Phosphoramidite | (1R,2S)-1-Phenyl-3-butene-1,2-diol derivative | 88% | 78% | nih.gov |

Biomass-Derived and Sustainable Synthetic Routes to But-3-ene-1,2-diol

The increasing demand for sustainable chemical production has driven research into the use of renewable biomass as a feedstock. Polyols, which are readily available from biomass, are attractive starting materials for the synthesis of valuable chemicals like But-3-ene-1,2-diol.

Deoxydehydration (DODH) of Polyols, including Erythritol (B158007), for But-3-ene-1,2-diol Production

Deoxydehydration (DODH) is a chemical transformation that converts a vicinal diol into an alkene. researchgate.net This reaction is particularly relevant for the conversion of biomass-derived polyols, which are rich in hydroxyl groups. Erythritol, a four-carbon sugar alcohol, can be converted to C4 platform chemicals, including butenediols, through DODH. nii.ac.jpuu.nl

The reaction is typically catalyzed by high-oxidation-state metal-oxo complexes, with rhenium-based catalysts being particularly effective. researchgate.netacs.org The process requires a stoichiometric reductant to act as an oxygen acceptor. uu.nl Formic acid has been shown to be an efficient reagent for the 1,2-deoxygenation of polyols like erythritol, leading to the formation of a carbon-carbon double bond. researchgate.net The reaction of erythritol can yield a mixture of products, including 1,3-butadiene and butenediols. uu.nl Under certain conditions, the reaction can be tuned to favor the formation of 3-butene-1,2-diol (B138189). researchgate.net For example, a continuous flow procedure for the DODH of erythritol has been developed that allows for the selective production of either 3-butene-1,2-diol or butadiene depending on the reaction conditions. researchgate.net

| Polyol | Catalyst/Reagent | Product | Yield | Reference |

| Erythritol | Formic Acid | 3-Butene-1,2-diol | High (selective conditions) | researchgate.net |

| Erythritol | Cp*ReO₃ / PPh₃ | 3-Butene-1,2-diol & 2-Butene-1,4-diol | Mixture | uu.nl |

| Erythritol | ReOₓ-Pd/CeO₂ / H₂ | Butanediols | Not specified for butenediol | acs.org |

Chemical Reactivity and Transformation Pathways of But 3 Ene 1,2 Diol

Functional Group Interconversions of But-3-ene-1,2-diol

The hydroxyl and alkene groups of But-3-ene-1,2-diol are amenable to a variety of interconversions, enabling the synthesis of a wide array of derivatives.

The oxidation of But-3-ene-1,2-diol can be controlled to selectively target either the hydroxyl groups or the alkene moiety. Enzymatic oxidation, for instance, has been studied in detail. The compound is oxidized by horse liver alcohol dehydrogenase (ADH) in a stereoselective manner, with the (S)-enantiomer being oxidized approximately seven times faster than the (R)-enantiomer. nih.gov This enzymatic process leads to the formation of 1-hydroxy-2-butanone (HBO) as a stable metabolite. nih.gov

Catalytic oxidation using molecular oxygen as a benign oxidant has also been explored. Bimetallic systems, such as a 2% PdPt/TiO2 catalyst, have demonstrated high activity and selectivity, achieving an 87% conversion of But-3-ene-1,2-diol with 88% selectivity to 3-hydroxy-2-butanone (a constitutional isomer of HBO) in an aqueous phase at 50 °C. researchgate.net

Reduction reactions, while less specific in the provided literature for this particular diol, generally involve the hydrogenation of the alkene or the reduction of carbonyls formed after initial oxidation. imperial.ac.ukvanderbilt.edu

Table 1: Controlled Oxidation Reactions of But-3-ene-1,2-diol

| Catalyst/Reagent | Oxidant | Key Product(s) | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Horse Liver Alcohol Dehydrogenase (ADH) | NAD | 1-hydroxy-2-butanone (HBO) | (S)-enantiomer oxidized ~7x faster than (R) | nih.gov |

| 2%PdPt/TiO2 | Molecular O2 | 3-hydroxy-2-butanone | 88% selectivity at 87% conversion | researchgate.net |

The reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst, known as Fischer esterification, is a fundamental process for creating esters. masterorganicchemistry.commasterorganicchemistry.com When But-3-ene-1,2-diol reacts with formic acid under such conditions, one or both of its hydroxyl groups can be esterified to form the corresponding formate (B1220265) esters.

The mechanism involves the protonation of the formic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol group of But-3-ene-1,2-diol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps and the elimination of a water molecule, the ester is formed. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium, and using an excess of one reactant or removing water can drive it toward the product side. masterorganicchemistry.com This process allows for the synthesis of mono- and di-formate esters of But-3-ene-1,2-diol, thereby modifying its chemical properties and providing intermediates for further synthesis.

Oxidative Cleavage Reactions of But-3-ene-1,2-diol and Related Vicinal Diols

The vicinal diol (or glycol) arrangement in But-3-ene-1,2-diol makes it a prime substrate for oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.

The oxidative cleavage of 1,2-diols is a classic and efficient transformation in organic synthesis. libretexts.orglibretexts.org Reagents such as periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄) and lead tetraacetate (Pb(OAc)₄) are commonly employed for this purpose. chemtube3d.commasterorganicchemistry.com This reaction, known as the Malaprade reaction for periodate and the Criegee oxidation for lead tetraacetate, proceeds rapidly and quantitatively to yield two carbonyl compounds. masterorganicchemistry.comrsc.org

The mechanism involves the formation of a cyclic intermediate with the oxidant. chemtube3d.com This intermediate then fragments, breaking the C-C bond and forming two new C=O double bonds. masterorganicchemistry.com When applied to But-3-ene-1,2-diol, this cleavage would break the bond between C1 and C2, yielding formaldehyde (B43269) (from the CH₂OH group) and acrolein (from the CH(OH)CH=CH₂ portion). This transformation serves as a valuable synthetic alternative to the ozonolysis of alkenes. libretexts.orglibretexts.org

Table 2: Traditional Oxidative Cleavage of Vicinal Diols

| Reagent | Common Name | Substrate | Products | Key Feature | Reference |

|---|---|---|---|---|---|

| Periodic Acid (HIO₄) / Sodium Periodate (NaIO₄) | Malaprade Reaction | Vicinal Diols | Aldehydes and/or Ketones | High yield and specificity | libretexts.orgchemtube3d.comrsc.org |

| Lead Tetraacetate (Pb(OAc)₄) | Criegee Oxidation | Vicinal Diols | Aldehydes and/or Ketones | High yield, alternative to periodate | libretexts.orglibretexts.orgmasterorganicchemistry.com |

While effective, traditional stoichiometric oxidants like periodate and lead tetraacetate generate significant hazardous waste. nih.govresearchgate.net Modern synthetic chemistry seeks greener alternatives. A highly selective silver(I)-catalyzed oxidative cleavage of 1,2-diols has been developed that utilizes atmospheric oxygen as the sole oxidant. nih.govresearchgate.net This method represents a more environmentally benign approach to a fundamental organic transformation. nih.gov The reaction proceeds under mild conditions with a readily available catalyst and shows wide applicability for various diols, converting them into the corresponding carboxylic acids. researchgate.net Other metals, such as vanadium, have also been shown to be effective catalysts for the aerobic oxidative cleavage of vicinal diols in aqueous systems. unipd.it

Rearrangement Processes Involving But-3-ene-1,2-diol Frameworks

Under acidic conditions, 1,2-diols can undergo a characteristic rearrangement known as the pinacol (B44631) rearrangement. libretexts.org This process involves the protonation of one hydroxyl group, which then leaves as a water molecule, generating a carbocation. A subsequent 1,2-migration of a neighboring group (hydride, alkyl, or aryl) to the carbocation center occurs, driven by the formation of a more stable, resonance-stabilized intermediate. libretexts.orgmasterorganicchemistry.com

In the case of But-3-ene-1,2-diol, protonation of the secondary hydroxyl group (at C2) would be followed by the loss of water to form a secondary carbocation. However, protonation of the primary hydroxyl (at C1) would lead to a primary carbocation, which is less stable. Therefore, the formation of the carbocation at C2 is more likely. A subsequent hydride shift from C1 to C2 would result in a protonated aldehyde, which upon deprotonation would yield butanal. Alternatively, if the carbocation forms at C1, a more complex rearrangement involving the vinyl group might occur. The pinacol rearrangement provides a pathway to transform the diol framework into a ketone or an aldehyde, expanding the synthetic utility of But-3-ene-1,2-diol. libretexts.org

Cyclization and Polymerization Precursors Derived from But-3-ene-1,2-diol

The synthesis of cyclic carbonates from 1,2-diols and carbon dioxide (CO₂) represents a significant area of green chemistry, as it utilizes CO₂, an abundant and renewable C1 resource, to create value-added chemicals. benthamopenarchives.com This reaction is an alternative to the traditional methods that often use toxic reagents like phosgene (B1210022) or energy-intensive processes involving epoxides. rsc.orgmdpi.com However, the direct carboxylation of diols with CO₂ is thermodynamically challenging due to the formation of water as a byproduct, which can limit the reaction equilibrium. rsc.orgmdpi.com

To overcome this limitation, various catalytic systems and strategies have been developed:

Dehydrating Agents: The use of dehydrating agents, either chemical or physical (like molecular sieves), can shift the reaction equilibrium towards the product side by removing water as it is formed. benthamopenarchives.commdpi.com

Catalyst Systems: A range of catalysts have been explored to facilitate this transformation. These include metal oxides (e.g., CeO₂), metal acetates (e.g., Zn(OAc)₂), organic bases (e.g., DBU, TBD), and N-heterocyclic carbenes (NHCs). benthamopenarchives.comrsc.org For instance, a cascade catalyst system of CeO₂ with 2-cyanopyridine (B140075) has been shown to be highly effective for the direct synthesis of cyclic carbonates from diols and CO₂, achieving excellent yields by coupling the carboxylation with the hydration of the nitrile. acs.org

Alkylation Route: An indirect method involves the use of an alkylating agent, such as an alkyl halide, in the presence of a base. mdpi.com In this mechanism, a hemi-carbonate is formed from the diol and CO₂, which is then alkylated. An subsequent intramolecular transcarbonation reaction leads to the formation of the cyclic carbonate. mdpi.com

For but-3-ene-1,2-diol, these methods can be applied to synthesize 4-vinyl-1,3-dioxolan-2-one, a valuable monomer for polymerization and a precursor for further synthetic transformations.

| Catalyst Type | Example(s) | Key Features |

|---|---|---|

| Metal Oxides | CeO₂ | Often used in cascade systems with a dehydrating component. acs.org |

| Organic Bases | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Promotes the reaction under milder conditions. benthamopenarchives.com |

| N-Heterocyclic Carbenes (NHCs) | Thiazolium-derived carbenes | Effective metal-free catalysts, often used with a base and alkyl halide. rsc.orgmdpi.com |

The cyclic carbonate derived from but-3-ene-1,2-diol serves as a stable synthetic equivalent of buta-1,3-diene monoepoxide. This cyclic carbonate is an excellent substrate for transition metal-catalyzed allylic alkylation reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions—determining which carbon of the allylic system the nucleophile attacks—is a crucial aspect.

Nickel-catalyzed coupling reactions of the cyclic carbonate of but-3-ene-1,2-diol with organoborates have been investigated. rsc.org In these reactions, the formation of a π-allylnickel intermediate is proposed. The regioselectivity of the nucleophilic attack is influenced by substituents on the allylic system. It has been shown that an ester or olefin substituent can direct the coupling to the distal position to afford conjugated products. rsc.org This contrasts with some palladium-catalyzed reactions where hard nucleophiles tend to attack the allylic position distal to the alkoxy-bearing substituent.

Similarly, palladium-catalyzed allylic alkylation is a widely used synthetic tool. nih.govrsc.org The reaction of allyl enol carbonates, for example, can proceed asymmetrically in the presence of chiral ligands to produce allylated ketones with high enantioselectivity. nih.gov The regioselectivity in these systems allows for the controlled formation of complex molecular architectures, making the cyclic carbonate of but-3-ene-1,2-diol a versatile intermediate in organic synthesis.

Biocatalytic Transformations of But-3-ene-1,2-diol

Glycerol (B35011) dehydratase is a coenzyme B₁₂-dependent enzyme that catalyzes the conversion of glycerol to 3-hydroxypropanal. nih.govoup.com This enzyme can also act on other diols, such as 1,2-propanediol. oup.com But-3-ene-1,2-diol has been studied as a substrate analogue and has been identified as a mechanism-based inhibitor of glycerol dehydratase. nih.gov

Kinetic studies have shown that but-3-ene-1,2-diol acts as a competitive inhibitor for the enzyme. nih.gov The proposed mechanism of inactivation begins similarly to the normal catalytic cycle. The enzyme is thought to generate a 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from the substrate, but-3-ene-1,2-diol. This was expected to form an allylically stabilized 4,4-dihydroxybut-2-en-1-yl radical, which would be too stable to continue the catalytic cycle, thus inactivating the enzyme. nih.gov

However, experimental evidence from Electron Paramagnetic Resonance (EPR) spectroscopy suggests a different radical intermediate is formed. nih.gov Studies using deuterated isotopomers of but-3-ene-1,2-diol indicated the formation of the 1,2-dihydroxybut-3-en-1-yl radical. nih.gov This radical is located near the C1 position of the diol. nih.gov Computational studies suggest that if the reaction followed the same pathway as the natural substrate, it would proceed to a more stable product-related radical, which is inconsistent with the EPR data. nih.gov This has led to the proposal that the enzyme binds but-3-ene-1,2-diol in a specific orientation that prevents the efficient transformation of the initially formed substrate radical, leading to the irreversible inactivation of the enzyme. nih.gov Although the diol-derived species binds tightly to the active site, it is not covalent, as it can be removed upon denaturation of the enzyme. nih.gov

Formic Acid in Advanced Catalysis and Organic Reductions

Formic Acid as a Deoxygenating and Reducing Agent

Formic acid (HCOOH) is a versatile reagent in organic synthesis, serving not only as a C1 building block but also as an effective deoxygenating and reducing agent. Its utility stems from its capacity to act as a source of hydride or to facilitate the removal of hydroxyl groups from organic substrates through specific mechanistic pathways.

A significant application of formic acid is the didehydroxylation of vicinal diols (1,2-diols), converting them directly into alkenes. This transformation is a valuable deoxygenation process in organic synthesis, providing a direct, one-step method to produce olefins from polyols, which can be derived from biomass. The reaction of but-3-ene-1,2-diol (also known as 3,4-dihydroxybutene) with formic acid serves as a key example of this process. This specific reaction is of interest as but-3-ene-1,2-diol can be an intermediate in the conversion of erythritol (B158007), a biomass-derived sugar alcohol, into useful C4 chemicals.

The formic acid-mediated didehydroxylation of vicinal diols like but-3-ene-1,2-diol is proposed to proceed through a unique mechanism that does not involve a simple hydride transfer from formic acid. Instead, the mechanism involves the formation of a cyclic intermediate.

The proposed pathway is initiated by the reaction of the vicinal diol with formic acid to form a cyclic orthoester-type intermediate. This step is crucial as it activates the hydroxyl groups. Following its formation, this orthoester intermediate undergoes a thermal decomposition. This decomposition leads to the formation of a resonance-stabilized, cyclic carbocation intermediate. The stability of this carbocation is enhanced by the two oxygen atoms adjacent to the cationic center. The final step involves the collapse of this intermediate, resulting in the elimination of carbon dioxide and water, and the formation of the corresponding alkene. This pathway represents a direct removal of the two vicinal hydroxyl groups, effectively achieving a didehydroxylation.

Table 1: Formic Acid-Mediated Didehydroxylation of Various Vicinal Diols

| Entry | Diol Substrate | Product | Yield (%) |

| 1 | Glycerol (B35011) | Allyl alcohol | 85 |

| 2 | 1,2-Propanediol | Propene | 91 |

| 3 | 1,2-Butanediol | 1-Butene | 89 |

| 4 | 1,2-Hexanediol | 1-Hexene | 86 |

| 5 | 1,2,6-Hexanetriol | 5-Hexen-1-ol | 81 |

This table presents the yields of alkenes produced from the reaction of various simple and polyfunctional diols with formic acid, demonstrating the generality of the didehydroxylation process.

Beyond its role in didehydroxylation, formic acid is widely recognized for its reducing capabilities in a variety of chemical transformations. It can act as a reducing agent for both metal ions and complex organic molecules, often serving as a more manageable and less hazardous alternative to other reducing agents like sodium borohydride or lithium aluminum hydride. ruibaocafo.com

In the realm of inorganic chemistry, formic acid is used to reduce metal ions to their metallic state. For instance, it can reduce silver nitrate (AgNO₃) to metallic silver, a reaction utilized in the synthesis of silver nanoparticles. usda.gov The formic acid is oxidized to carbon dioxide and water in the process. ruibaocafo.comusda.gov Similarly, it has been employed in the catalytic reduction of hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)). rsc.org Formic acid can also serve as an alternative reductant for the catalytic reduction of nitrate in aqueous solutions. researchgate.net

In organic synthesis, formic acid is a versatile hydrogen source for the reduction of various functional groups. It is employed in the reduction of nitroarenes to anilines, aldehydes and ketones to alcohols, and sulfoxides to thioethers. ruibaocafo.comorganic-chemistry.orgrsc.org These reductions can often be achieved under mild conditions and with high selectivity. For example, a well-defined iron-based catalyst system uses formic acid to reduce a broad range of nitroarenes to their corresponding anilines in good to excellent yields. organic-chemistry.org In many of these applications, formic acid's reducing power is harnessed through transfer hydrogenation reactions, where it donates hydrogen in the presence of a suitable catalyst. mdpi.com

Didehydroxylation of Vicinal Diols by Formic Acid (e.g., 3,4-Dihydroxybutene)

Catalytic Hydrogenation and Dehydrogenation Processes Involving Formic Acid

Formic acid is a pivotal molecule in the context of a hydrogen-based economy, where it is considered a promising liquid organic hydrogen carrier (LOHC). mdpi.commdpi.com It has a high volumetric hydrogen density of 53.4 g H₂/L, is non-toxic, and can be safely stored and transported. mdpi.com Hydrogen can be released on demand from formic acid through catalytic dehydrogenation.

The decomposition of formic acid can proceed via two main pathways: dehydrogenation (HCOOH → H₂ + CO₂) or dehydration (HCOOH → H₂O + CO). For fuel cell applications, the dehydrogenation pathway is highly desirable as the CO produced from dehydration can poison the platinum catalysts used in fuel cells. mdpi.comacs.org Consequently, extensive research has focused on developing selective catalysts that exclusively promote the production of hydrogen and carbon dioxide.

The catalytic dehydrogenation of formic acid is an efficient method for generating high-purity hydrogen under mild conditions, even at room temperature. buu.ac.thnih.gov This process is central to the concept of using formic acid for in-situ hydrogen generation for portable power devices and other applications.

Both homogeneous and heterogeneous catalysts have been developed for the selective dehydrogenation of formic acid.

Homogeneous Catalysis: Homogeneous catalysts, typically metal complexes soluble in the reaction medium, often exhibit very high activity and selectivity. catalysis-kalvis.ruscielo.br Complexes based on precious metals such as ruthenium (Ru), iridium (Ir), and rhodium (Rh) have been widely studied. mdpi.comacs.org For example, specific Ru(II) complexes with water-soluble phosphine ligands and Cp*Ir catalysts with bidentate ligands have shown excellent performance in aqueous formic acid solutions. mdpi.comacs.org Non-precious metal catalysts based on iron (Fe) and cobalt (Co) have also been developed as more sustainable alternatives. mdpi.commdpi.com Although highly active, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction products, which complicates catalyst recycling. mdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts, where the active catalytic material is on a solid support, offer the advantage of easy separation and recycling, making them more suitable for practical and industrial applications. catalysis-kalvis.rumdpi.com Palladium (Pd)-based catalysts are among the most active heterogeneous systems for formic acid dehydrogenation. frontiersin.org These catalysts often consist of palladium nanoparticles supported on materials like activated carbon, nitrogen-doped carbon, or metal-organic frameworks (MOFs). acs.orgfrontiersin.orgacs.org Bimetallic nanoparticles, such as silver-palladium (Ag-Pd) core-shell structures, have demonstrated significantly enhanced catalytic activity for hydrogen production at ambient temperatures. buu.ac.th The efficiency of these catalysts is influenced by factors such as nanoparticle size, composition, and the nature of the support material. catalysis-kalvis.ru

Table 2: Performance of Various Catalytic Systems in Formic Acid Dehydrogenation

| Catalyst Type | Catalyst | Support/Ligand | Temperature (°C) | Initial TOF (h⁻¹) |

| Homogeneous | [IrClCp*(2,2′-bi-2-imidazoline)]Cl | - | 80 | 487,500 |

| Homogeneous | Ru-based complex | p-cymene | 80 | 1,540 |

| Homogeneous | Fe-based complex | PNP-pincer ligand | 40-80 | >1,000 |

| Heterogeneous | Pd Nanoparticles | N-doped Carbon | 25 | 615 |

| Heterogeneous | Pd/C (commercial) | Activated Carbon | 50 | 1,500 |

| Heterogeneous | Ag-Pd core-shell NPs | - | 20 | ~3,000 |

TOF (Turnover Frequency) is a measure of catalyst activity, representing the number of moles of substrate converted per mole of catalyst per hour. This table compares the performance of selected homogeneous and heterogeneous catalysts under various conditions.

Hydrogen Production from Formic Acid Decomposition

Design Principles for Supported Metal Catalysts and Role of Support Properties

The design of effective supported metal catalysts for formic acid (FA) dehydrogenation hinges on several key principles, primarily the choice of the active metal, the properties of the support material, and the interaction between them. Palladium (Pd)-based catalysts are frequently employed for this reaction due to their high activity. researchgate.net The support material plays a crucial role that extends beyond merely providing a surface for metal nanoparticle dispersion.

Key Design Considerations:

Metal-Support Interaction: The interaction between the metal nanoparticles and the support can significantly influence the catalyst's electronic properties and, consequently, its activity and stability. researchgate.netresearchgate.net For instance, electron transfer between a carbon support and the metal can enhance both catalytic efficiency and stability. researchgate.net

Support Surface Chemistry: The chemical properties of the support surface are critical. The presence of functional groups can dramatically alter catalytic performance. Nitrogen functionalization of carbon supports, for example, has been shown to enhance the activity of Pd catalysts in FA dehydrogenation. mdpi.com The acid-base properties of the support also have a strong impact on reaction selectivity. rsc.org Acidic supports like alumina (Al2O3) and titania (TiO2) can favor the undesirable dehydration pathway (FA → H2O + CO), while more inert or basic supports tend to promote the desired dehydrogenation to H2 and CO2. mdpi.com

Dispersion and Particle Size: Maximizing the dispersion of metal nanoparticles is a fundamental principle to increase the number of active sites. researchgate.net Supports with high surface areas are often chosen to achieve high metal dispersion. nih.gov

Support Material Selection: A variety of materials have been investigated as supports, including carbon materials, metal oxides, and metal-organic frameworks (MOFs). mdpi.comnih.gov Carbon-based supports are common due to their stability and tunable surface chemistry. mdpi.com The choice of support can directly influence the reaction pathway; for example, gold nanoparticles supported on TiO2 primarily yield CO and H2O, whereas Au on Al2O3 or SiO2 produces H2 and CO2 with high selectivity. mdpi.com

The strategic functionalization of support materials is a promising avenue for catalyst design. For example, modifying carbon nanofibers with phosphorus and oxygen has been shown to improve the activity and stability of palladium catalysts. unimi.it This highlights that tuning the surface chemistry of the support is a critical factor in developing highly efficient catalysts for formic acid dehydrogenation. mdpi.com

Table 1: Influence of Support Material on Gold Catalyst Selectivity in Formic Acid Decomposition

| Catalyst | Predominant Products | Selectivity towards H₂ and CO₂ |

| Au/TiO₂ | CO + H₂O | < 5% |

| Au/Al₂O₃ | H₂ + CO₂ | ~80% |

| Au/SiO₂ | H₂ + CO₂ | ~80% |

Data compiled from research on the catalytic activity of gold catalysts in the decomposition of formic acid. mdpi.com

Mechanistic Insights into Formic Acid Dehydrogenation

The dehydrogenation of formic acid (HCOOH) to produce hydrogen (H₂) and carbon dioxide (CO₂) is a reaction of significant interest, particularly for hydrogen storage applications. elsevierpure.comrsc.org The reaction can proceed through two main competing pathways: dehydrogenation (HCOOH → H₂ + CO₂) and dehydration (HCOOH → H₂O + CO). nih.gov The selection of an appropriate catalyst is crucial to favor the desired dehydrogenation route.

Extensive research, including density functional theory (DFT) calculations, has been conducted to elucidate the reaction mechanism on various catalyst surfaces. The process generally involves the adsorption of formic acid onto the catalyst surface, followed by a series of bond-breaking and bond-forming steps.

Two primary mechanistic pathways are often considered:

Formate (B1220265) (HCOO) Pathway: This is the more commonly accepted and energetically favorable pathway on most transition-metal surfaces. elsevierpure.comosti.gov The process can be summarized as follows:

HCOOH adsorbs on the catalyst surface and undergoes O-H bond cleavage to form an adsorbed formate intermediate (HCOO) and a hydrogen atom (H).

The formate intermediate then undergoes C-H bond cleavage, which is often the rate-determining step, to produce CO₂ and another H*. elsevierpure.comosti.gov

Finally, the two adsorbed hydrogen atoms recombine and desorb as H₂ gas. elsevierpure.com

Carboxyl (COOH) Pathway: In this alternative pathway, the initial step is the cleavage of the C-H bond of formic acid to form a carboxyl intermediate (COOH*). However, this route is generally considered less favorable due to higher activation energy barriers compared to the formate pathway. osti.gov

Studies on various catalysts, including palladium, platinum, and manganese complexes, have provided deeper insights. For instance, on a Pd/C catalyst, it has been demonstrated that the reaction proceeds via the formate anion dehydrogenation pathway. elsevierpure.com DFT calculations support this, showing that the charge of the formate anion significantly lowers the activation barrier for the H-COO bond cleavage. elsevierpure.com Similarly, investigations with manganese-based catalysts have identified β-hydride elimination from a manganese-formate intermediate as the rate-determining step. acs.org

Kinetic and thermodynamic analyses have shown that for some catalytic systems, the final release of H₂ gas can be the rate-determining step. rsc.org The specific mechanism and rate-limiting step can vary depending on the catalyst (both metal and support), the reaction phase (gas or liquid), and the presence of additives. osti.govunt.edu

Table 2: Comparison of Proposed Pathways for Formic Acid Dehydrogenation

| Pathway | Initial Step | Key Intermediate | General Energetic Favorability |

| Formate Pathway | O-H bond cleavage | Adsorbed Formate (HCOO) | More Favorable |

| Carboxyl Pathway | C-H bond cleavage | Adsorbed Carboxyl (COOH) | Less Favorable |

This table summarizes the key differences between the two primary proposed mechanisms for formic acid dehydrogenation on catalyst surfaces. osti.gov

Carbon Dioxide Hydrogenation to Formic Acid

The catalytic hydrogenation of carbon dioxide (CO₂) to formic acid (HCOOH) is a significant reaction for CO₂ utilization and as a method for chemical hydrogen storage. nih.govresearchgate.net This process transforms CO₂, a major greenhouse gas, into a valuable and versatile chemical feedstock. nih.gov

The direct gas-phase hydrogenation of CO₂ to formic acid is thermodynamically unfavorable. nih.gov However, the reaction becomes energetically favorable when carried out in a liquid phase, particularly with the addition of a base or amine. nih.gov This shifts the equilibrium by forming formate (HCOO⁻), the conjugate base of formic acid.

Catalysts and Reaction Conditions:

A wide range of homogeneous and heterogeneous catalysts have been developed for this transformation, with many based on transition metals like ruthenium (Ru), rhodium (Rh), iridium (Ir), and manganese (Mn). nih.govresearchgate.netmdpi.com

Homogeneous Catalysts: These are often metal complexes with specific ligands, such as pincer-type ligands, which exhibit high activity and selectivity under relatively mild conditions. nih.govresearchgate.net For example, a Ru-PNP pincer catalyst has demonstrated exceptionally high turnover frequencies (TOFs) for CO₂ hydrogenation. nih.gov

Heterogeneous Catalysts: These offer advantages in terms of catalyst separation and reusability. researchgate.net

The reaction is typically carried out under pressure (H₂ and CO₂) and in the presence of a solvent and a base. Common bases include triethylamine (NEt₃) and 1,8-Diazabicycloundec-7-ene (DBU). nih.gov

Reaction Mechanism:

The mechanism for CO₂ hydrogenation to formate generally involves several key steps:

Activation of H₂: The catalyst activates molecular hydrogen, often forming a metal-hydride intermediate. acs.org

Activation of CO₂: The CO₂ molecule interacts with the catalytic system. In many proposed mechanisms, a base attacks the carbon atom of CO₂, while in others, CO₂ coordinates with the metal center. mdpi.comacs.org

Hydride Transfer: The hydride from the metal-hydride intermediate is transferred to the activated CO₂ molecule, forming a formate species bound to the catalyst. mdpi.com

Product Release: The formate is then released from the catalyst, often as a salt with the protonated base, which can be subsequently acidified to yield formic acid.

Computational studies have been instrumental in elucidating these mechanistic details, showing that the process involves the coordination of CO₂, the direct addition of a hydride to the carbon atom of CO₂, and subsequent rotation of the formate intermediate. mdpi.com

Formic Acid as a C1 Synthon and Building Block Precursor

Formylation Reactions of Amines and Diverse Organic Substrates

Formic acid is a valuable and sustainable C1 synthon, serving as a carbonyl source for the formylation of various organic substrates, most notably amines. acs.org N-formylated compounds, or formamides, are important intermediates in organic synthesis, used as protecting groups for amines, precursors for isocyanides, and in the synthesis of pharmaceuticals. scispace.comresearchgate.net

The use of formic acid as a formylating agent offers a greener and more practical alternative to other reagents like acetic formic anhydride, which is moisture-sensitive, or toxic reagents like carbon monoxide. scispace.comresearchgate.net Formic acid can be used directly, often under catalyst-free conditions or with simple catalysts, making the procedures cost-effective and operationally simple. acs.orgresearchgate.net

Reaction Conditions and Scope:

N-formylation using formic acid can be performed under various conditions:

Solvent-free: Heating an amine with formic acid can produce the corresponding formamide in good to excellent yields. This method is applicable to a wide range of aromatic and aliphatic primary and secondary amines. nih.gov

With a Dean-Stark trap: To drive the reaction to completion, the water formed during the condensation reaction can be removed azeotropically using a solvent like toluene and a Dean-Stark apparatus. This method often leads to dramatically increased yields. scispace.com

Catalytic: While many reactions proceed without a catalyst, certain catalysts can enhance the reaction rate and efficiency. Molecular iodine has been shown to be an effective catalyst, allowing the reaction to proceed at a lower temperature (70°C) with high efficiency. organic-chemistry.org

A key advantage of using formic acid is its chemoselectivity. It allows for the selective N-formylation of amines even in the presence of other functional groups, such as hydroxyl groups. scispace.com Furthermore, for chiral substrates like α-amino acid esters, formylation with formic acid can proceed without causing racemization. organic-chemistry.org

General Mechanism:

The generally accepted mechanism for the N-formylation of amines with formic acid involves a nucleophilic attack of the amine on the electrophilic carbonyl carbon of formic acid. researchgate.net This forms a tetrahedral intermediate. Subsequent loss of a water molecule from this intermediate yields the final formylated product. researchgate.net When a catalyst like iodine is used, it is proposed that it generates HI in situ, which protonates the formic acid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org

Table 3: Examples of N-Formylation of Amines using Formic Acid

| Amine Substrate | Condition | Product | Yield (%) |

| Benzylamine | Toluene, Dean-Stark, reflux | N-Benzylformamide | 98% |

| Aniline | 5 mol% I₂, 70°C, solvent-free | N-Phenylformamide | 94% |

| Dibenzylamine | Toluene, Dean-Stark, reflux | N,N-Dibenzylformamide | 94% |

| L-Leucine methyl ester | Toluene, Dean-Stark, reflux | N-Formyl-L-leucine methyl ester | 95% |

This table presents selected research findings on the N-formylation of various amines, demonstrating the versatility and high yields achievable with formic acid. scispace.comorganic-chemistry.org

Application as a Feedstock in Polymer Synthesis, e.g., Polyurethane Formation

Formic acid serves as a versatile feedstock in the synthesis of polymers, most notably in the production of polyurethane (PU) foams. epa.govgoogle.com Its application in this field stems from its ability to react with isocyanates, a key component in polyurethane chemistry.

Role as a Blowing Agent:

In the manufacturing of rigid polyurethane foams, a blowing agent is required to create the cellular structure. Formic acid can act as a chemical blowing agent. When it reacts with an isocyanate group (-NCO), it decomposes to initially form carbon monoxide (CO) and an amine, with a subsequent release of carbon dioxide (CO₂). google.com The generated gases expand the polymer matrix, creating the foam.

HCOOH + R-NCO → R-NHCHO + CO₂ (Simplified representation)

The reaction of formic acid with isocyanates is less exothermic than the reaction of water, which is another common chemical blowing agent. google.com This can be advantageous in controlling the reaction temperature. Compared to foams blown with water, those produced using formic acid as a co-blowing agent can exhibit smaller, more compact cells and a denser skin, which can be desirable for certain applications like automobile steering wheels. epa.gov

Precursor for Monomers:

Beyond its role as a blowing agent, formic acid is being explored as a C1 feedstock for creating the monomers themselves. Recent research has demonstrated a phosgene-free route to polyurethanes through the dehydrogenative coupling of formamides and alcohols. acs.org In this sustainable approach, the necessary formamide monomers can be readily prepared from the corresponding amino alcohols using formic acid. acs.org This positions formic acid as a key renewable building block for the entire polymer backbone, not just as an additive in the foaming process.

The use of formic acid and its salts can also help to tailor the reactivity profile of a polyurethane formulation, allowing for the manipulation of characteristics such as cream time, gel time, and rise time. google.com Its application is also being investigated in the formation of polyisocyanurate foams, where it can be included in the composition as a monocarboxylic acid to function as a blowing agent. epo.org

Integrated Research Domains: But 3 Ene 1,2 Diol and Formic Acid

Computational Chemistry and Mechanistic Investigations

Computational methods are indispensable for elucidating the complex behaviors of molecules like but-3-ene-1,2-diol and its interactions with reagents such as formic acid. These techniques allow for the study of reaction pathways, transition states, and conformational landscapes that are often difficult to probe experimentally.

Quantum Chemical Studies on Reaction Energetics and Intermediate Species (e.g., DFT, Ab Initio Calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the energetics of chemical reactions. These methods are applied to study reaction mechanisms, such as the pinacol (B44631) rearrangement of diols or esterification reactions with carboxylic acids like formic acid. yu.edu.joyoutube.com For instance, in acid-catalyzed reactions of diols, calculations can determine the energy barriers for key steps, including the protonation of a hydroxyl group, the formation of a carbocation intermediate, and the subsequent migration of a substituent. yu.edu.jo

DFT functionals like M06-2X are often employed to calculate the potential energy surfaces for such reactions, providing detailed information about the stability of reactants, intermediates, transition states, and products. mdpi.com High-level ab initio calculations, such as G3 theory, can be used for smaller model diols to provide benchmark energy values for different mechanistic pathways, distinguishing between concerted and two-step mechanisms. yu.edu.jo Studies on similar systems have shown that formic acid can participate in reactions by forming ring-like transition states that may lower activation barriers. mdpi.com The choice of computational method is crucial, as different functionals and basis sets can yield varying results, especially concerning weak interactions like hydrogen bonding. rsc.org

| Computational Method | Application in Diol/Acid Systems | Key Findings/Insights |

|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Conformational analysis of diols, reaction mechanisms, calculation of vibrational spectra. acs.orgresearchgate.netbcrec.id | Identifies stable conformers, predicts reaction pathways, and helps assign experimental spectroscopic data. rsc.orguc.pt |

| Ab Initio (e.g., MP2, G3) | High-accuracy energy calculations for reaction intermediates and transition states. yu.edu.joresearchgate.net | Provides benchmark data on reaction energetics, crucial for validating DFT results and understanding reaction mechanisms like pinacol rearrangement. yu.edu.jo |

| AIM (Atoms in Molecules) | Analysis of intramolecular hydrogen bonding in diols. nih.gov | Challenges the existence of true intramolecular hydrogen bonds in vicinal diols based on electron density criteria. nih.gov |

Molecular Dynamics Simulations for Complex Reaction Dynamics

Molecular dynamics (MD) simulations offer a way to understand the time-evolution of chemical systems, including the explicit motion of atoms during a reaction in solution. researchgate.net While quantum chemical calculations provide a static picture of energy landscapes, MD simulations reveal the dynamic pathways molecules take to traverse these landscapes.

For reactions involving diols and acids, MD can model the role of the solvent, the dynamics of conformational changes, and the process of bond formation and breaking over time. researchgate.net Ab initio molecular dynamics (AIMD), which calculates forces "on-the-fly" using quantum mechanics, is particularly useful for studying reactive events. For example, AIMD simulations of formic acid dimers have been used to study their collision with liquid water, revealing details of energy transfer, hydrogen bonding at the interface, and dissociation dynamics. rsc.org Such simulations could similarly be applied to the But-3-ene-1,2-diol and formic acid system to understand how solvent molecules mediate the interaction, the lifetime of intermediate species, and the dynamics of proton transfer, providing a molecular-level movie of the reaction as it occurs. rsc.org

Theoretical Approaches to Conformational Analysis and Intramolecular/Intermolecular Interactions in Diols

The reactivity and physical properties of diols like But-3-ene-1,2-diol are heavily influenced by their three-dimensional structure and the non-covalent interactions present. Theoretical methods are essential for exploring the conformational space of these flexible molecules. nih.gov For vicinal diols, a key area of investigation is the presence and strength of intramolecular hydrogen bonds between the adjacent hydroxyl groups. bohrium.com

Computational studies, often combining DFT calculations with experimental techniques like infrared spectroscopy, have shown that the most stable conformations of simple diols like 2,3-butanediol often feature a gauche arrangement around the central C-C bond, which allows for a weak intramolecular O-H···O interaction. researchgate.netuc.pt The energy difference between various conformers can be small, leading to a complex equilibrium mixture in the gas phase or in solution. acs.orguc.pt These theoretical studies can calculate properties such as rotational barriers, vibrational frequencies of OH stretching (which are sensitive to hydrogen bonding), and the energetic stabilization provided by such interactions. rsc.orgresearchgate.net The interplay between intramolecular hydrogen bonding and intermolecular interactions with solvent molecules or other reagents like formic acid is critical in determining the dominant reaction pathway. acs.org

Green Chemistry Principles and Sustainable Process Development

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of But-3-ene-1,2-diol and the utilization of formic acid are increasingly being viewed through this lens, emphasizing renewable feedstocks and efficient, environmentally friendly methodologies.

Sustainable Synthetic Pathways for But-3-ene-1,2-diol Derivatives

Traditional syntheses of diols often rely on petrochemical feedstocks. A key goal of green chemistry is to develop pathways from renewable, bio-based sources. A notable advancement is the production of 3-butene-1,2-diol (B138189) from erythritol (B158007), a four-carbon sugar alcohol that can be derived from biomass fermentation. rsc.orgresearchgate.net

This transformation is achieved through a deoxydehydration (DODH) reaction. A versatile and robust continuous flow process has been developed for this conversion, which offers advantages in terms of safety, efficiency, and scalability over batch processes. rsc.org By carefully controlling process parameters such as temperature, residence time, and reagent ratios, the reaction can be selectively tuned to produce either 3-butene-1,2-diol or butadiene in high yield. researchgate.net Furthermore, the 3-butene-1,2-diol can be converted in a subsequent downstream step into vinyl ethylene carbonate, an important industrial building block, demonstrating a fully bio-based route to valuable chemicals that are otherwise sourced from petroleum. rsc.org

Formic Acid in Renewable Feedstock Utilization and Green Solvent Applications

Formic acid is increasingly recognized as a key platform chemical in a sustainable, bio-based economy. vupas.eu It is non-toxic, biodegradable, and can be produced from renewable resources like biomass and carbon dioxide. vupas.eufudan.edu.cn This makes it an attractive alternative to mineral acids and other harsh reagents in various chemical transformations.

Formic acid serves multiple roles in green chemistry:

A Renewable Reagent and Hydrogen Source: It can be produced from the oxidation of biomass and is a major product from the processing of carbohydrates. rsc.orgrsc.org It is also a safe and effective hydrogen donor for catalytic transfer hydrogenation reactions, avoiding the need for high-pressure molecular hydrogen. us.es

A Green Solvent: Due to its properties, formic acid can be used as an environmentally benign solvent for organic synthesis and biomass valorization. fudan.edu.cn

A Biomass Upgrading Agent: It is used to transform biomass-derived platform chemicals, such as levulinic acid, into value-added products and biofuels. rsc.org It can also be used in combination with an iodide catalyst as a sustainable reductant for deoxygenation reactions. rsc.orgrsc.org

The use of formic acid derived from biomass to upgrade other biomass-derived chemicals exemplifies the principles of a circular bio-economy. researchgate.net

| Green Application | Role of Formic Acid | Example/Benefit |

|---|---|---|

| Hydrogen Storage | Serves as a safe, high-density liquid carrier for hydrogen. vupas.eu | Decomposes to H₂ and CO₂ under mild conditions with appropriate catalysts, facilitating on-demand hydrogen production. us.es |

| Biomass Conversion | Product from and reagent for biomass upgrading. rsc.orgrsc.org | Can be produced from lignocellulose and then used to convert other biomass components into biofuels and chemicals. rsc.org |

| Green Reductant | Acts as a stoichiometric reductant, often with a catalyst. rsc.org | Used in the iodide-catalyzed deoxygenation of sulfoxides, avoiding transition metals or harsh acids. rsc.org |

| Green Solvent | Serves as a biodegradable, non-toxic solvent. fudan.edu.cneuropub.co.uk | Used in various organic syntheses and biomass valorization processes, replacing more hazardous solvents. fudan.edu.cn |

Applications in Advanced Chemical Synthesis and Functional Materials

The integration of But-3-ene-1,2-diol and formic acid into synthetic strategies has opened new avenues for the construction of complex and functionally rich molecules. Their distinct chemical properties and reactivity profiles enable their use in a complementary fashion to achieve a wide range of synthetic transformations.

Utility as Building Blocks for Complex Organic Molecules

But-3-ene-1,2-diol and formic acid serve as fundamental building blocks in the assembly of intricate molecular architectures. Their utility stems from the versatile functional groups they possess, which can be elaborated into more complex structures.

But-3-ene-1,2-diol is a versatile four-carbon platform molecule containing both alkene and diol functionalities. This combination allows for a variety of chemical manipulations, making it a valuable precursor in organic synthesis. It is recognized as a key starting material for the synthesis of various chiral building blocks chemicalbook.com. For instance, it can be used to prepare substituted oxazolidinone ligands, which are important in medicinal chemistry chemicalbook.com. The presence of the vinyl group allows for reactions such as epoxidation, dihydroxylation, and addition reactions, while the diol moiety can be protected or functionalized to introduce further complexity.

Formic acid , the simplest carboxylic acid, is a crucial C1 source in organic synthesis researchgate.net. It is an important intermediate in a multitude of chemical processes wikipedia.org. Its ability to act as a source of a formyl group is utilized in reactions like the formylation of amines wikipedia.org. Furthermore, formic acid can be decomposed to generate carbon monoxide in situ, which can then participate in carbonylation reactions, thus avoiding the handling of toxic CO gas researchgate.net. It also readily reacts with alkenes to form formate (B1220265) esters or, under acidic conditions, to produce larger carboxylic acids through a variant of the Koch reaction wikipedia.org.

The strategic application of these building blocks is exemplified in the synthesis of various organic compounds. The following table summarizes key reactions where these compounds serve as foundational units.

| Building Block | Reaction Type | Product Class | Significance |

| But-3-ene-1,2-diol | Cyclization | Heterocyclic compounds (e.g., substituted oxazolidinones) | Access to medicinally relevant scaffolds chemicalbook.com |

| But-3-ene-1,2-diol | Oxidation/Functionalization | Chiral epoxides, triols | Versatile intermediates for further synthesis |

| Formic acid | Formylation | Formamides, Formate esters | Introduction of a one-carbon unit wikipedia.org |

| Formic acid | Carbonylation (in situ CO) | Aldehydes, ketones, carboxylic acids | Atom-economical approach to carbonyl compounds researchgate.net |

| Formic acid | Transfer Hydrogenation | Alcohols, amines | Use as a hydrogen source wikipedia.orgorganic-chemistry.org |

Role as Precursors for Chiral Intermediates and Enantiomerically Enriched Compounds

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and fine chemical industries. Both But-3-ene-1,2-diol and formic acid play significant roles in asymmetric synthesis, enabling the production of enantiomerically enriched molecules.

But-3-ene-1,2-diol exists as enantiomers, (R)- and (S)-3-butene-1,2-diol, which are valuable chiral synthons scbt.comchemspider.comchemicalbook.com. These enantiomerically pure diols can be used to introduce chirality into a molecule at an early stage of a synthetic sequence. They serve as precursors for the synthesis of a variety of chiral intermediates. For example, the enantioselective synthesis of vicinal diols can be achieved through methods like the Sharpless asymmetric dihydroxylation of the corresponding alkene precursor to But-3-ene-1,2-diol organic-chemistry.org.

Formic acid is widely employed as a hydrogen donor in asymmetric transfer hydrogenation reactions. In combination with a chiral catalyst, typically a transition metal complex with a chiral ligand, formic acid can reduce prochiral ketones and imines to chiral alcohols and amines with high enantioselectivity. This method is often preferred for its operational simplicity and the use of a safe and readily available hydrogen source. For instance, the asymmetric transfer hydrogenation of α-substituted acetophenones using a formic acid/triethylamine mixture in the presence of a chiral iridium catalyst can be performed in water and open to air, affording chiral alcohols in high enantiomeric excess organic-chemistry.org.

The following table highlights selected examples of the application of these compounds in asymmetric synthesis.

| Precursor | Reaction | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Prochiral Ketones | Asymmetric Transfer Hydrogenation | Formic acid/Triethylamine, Chiral Ru or Ir complex | Chiral Secondary Alcohols | Often >90% |

| α-Substituted Acetophenones | Asymmetric Transfer Hydrogenation | Formic acid, Chiral Iridium complex | Chiral Alcohols | High |

| Racemic sec-Alcohols | Deracemization | Formic acid (as part of cofactor recycling) | (R)- or (S)- selective alcohols | High |

Development of Specialized Chemical Entities and Functional Compounds

The unique reactivity of But-3-ene-1,2-diol and the versatile nature of formic acid contribute to the development of specialized chemical entities and functional materials with tailored properties.

The structure of But-3-ene-1,2-diol makes it a suitable monomer or cross-linking agent in polymer synthesis. The presence of two hydroxyl groups allows for the formation of polyesters and polyurethanes, while the vinyl group can be utilized for polymerization or post-polymerization modification. This can lead to the development of functional polymers with specific thermal or mechanical properties. For example, trans-2-butene-1,4-diol, a related isomer, has been used as an olefinic building block to prepare biobased unsaturated copolyesters with high molecular weight acs.org.

Formic acid is instrumental in the synthesis of a wide array of functional compounds, including pharmaceuticals, dyes, and perfumes monarchchemicals.co.uk. Its role as a reducing agent and a C1 building block is critical in these synthetic processes. For example, in the pharmaceutical industry, it can be involved in the synthesis of complex active pharmaceutical ingredients. In the production of dyes, it can be used in various steps, including reduction and formylation reactions.

The development of functional materials can also involve reactions where formic acid plays a key role. Its ability to act as a pH adjuster, a reducing agent, or a catalyst makes it a valuable component in various formulations and manufacturing processes monarchchemicals.co.uk.

The following table provides an overview of the types of specialized compounds and materials that can be developed using these two chemicals.

| Starting Material(s) | Synthetic Approach | Resulting Compound/Material Class | Potential Applications |

| But-3-ene-1,2-diol | Polycondensation, Polymerization | Unsaturated polyesters, Polyurethanes | Biodegradable plastics, Coatings, Elastomers |

| But-3-ene-1,2-diol | Multi-step synthesis | Substituted oxazolidinones | Pharmaceuticals chemicalbook.com |

| Formic acid | Asymmetric synthesis, Functional group transformations | Active Pharmaceutical Ingredients (APIs) | Medicine |

| Formic acid | Various organic reactions | Dyes, Perfumes | Textile and fragrance industries monarchchemicals.co.uk |

Conclusion and Future Research Directions

Current Achievements and Remaining Challenges in But-3-ene-1,2-diol and Formic Acid Research

The synthesis and utilization of but-3-ene-1,2-diol, particularly in reactions involving formic acid, have seen notable progress, yet significant hurdles remain.

Current Achievements:

One of the primary achievements in this area is the adaptation of general diol synthesis methods to produce but-3-ene-1,2-diol. A cost-effective and environmentally conscious approach involves the dihydroxylation of terminal alkenes using a combination of hydrogen peroxide and formic acid. chemrxiv.org In this process, performic acid is generated in situ, which then reacts with the alkene. chemrxiv.orgrhhz.net This method circumvents the need for heavy metal catalysts, aligning with the principles of green chemistry. chemrxiv.org